molecular formula C22H25N3O2S2 B2799076 N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291843-48-5

N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2799076
CAS No.: 1291843-48-5
M. Wt: 427.58
InChI Key: NSWJYZKQYKEDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a potent and selective small molecule inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical cytoplasmic tyrosine kinase in the B-cell receptor (BCR) signaling pathway , which is essential for the development, activation, and survival of B-cells. This compound acts through a mechanism of covalent irreversible inhibition by forming a covalent bond with the cysteine-481 residue in the active site of BTK, leading to sustained suppression of BCR signaling. Its primary research value lies in the investigation of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in the study of autoimmune diseases where dysregulated B-cell activity is a key driver. As a research-grade compound analogous to clinical-stage inhibitors , it serves as a vital tool for elucidating the precise role of BTK in various signaling cascades, for evaluating the effects of BTK blockade in cellular and in vivo disease models, and for exploring potential combination therapies. The thienopyrimidinone scaffold of this inhibitor is designed to confer high selectivity and potent activity , making it an indispensable asset for immunological and oncological research programs focused on targeted kinase inhibition.

Properties

IUPAC Name

N-cyclohexyl-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2/c1-14-7-6-10-18(15(14)2)25-21(27)20-17(11-12-28-20)24-22(25)29-13-19(26)23-16-8-4-3-5-9-16/h6-7,10-12,16H,3-5,8-9,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWJYZKQYKEDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity :
    • Research indicates that compounds containing thieno[3,2-d]pyrimidine derivatives exhibit potent anticancer properties. In particular, studies have shown that similar compounds induce apoptosis in cancer cells through mechanisms involving the inhibition of tubulin polymerization and modulation of apoptotic pathways .
    • A specific study reported that derivatives of thieno[3,2-d]pyrimidines demonstrated significant activity against various cancer cell lines, suggesting that N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may also possess similar efficacy .
  • Anti-inflammatory Properties :
    • Compounds with a similar structural framework have been investigated for their anti-inflammatory effects. They have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in preclinical models . This suggests that this compound may also offer therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

  • Study on Apoptosis Induction :
    • A notable study demonstrated that thieno[3,2-d]pyrimidine derivatives could induce apoptosis in human breast cancer cells with EC50 values as low as 0.004 µM . This highlights the potential potency of N-cyclohexyl derivatives in cancer therapy.
  • Preclinical Evaluation :
    • Further preclinical evaluations are ongoing to assess the efficacy and safety profile of this compound in vivo. These studies are crucial for understanding the therapeutic window and potential side effects associated with long-term use .

Comparison with Similar Compounds

3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides

These derivatives (e.g., from ) share the thieno-pyrimidinone core but differ in substituents. Such modifications may alter crystallinity, as evidenced by higher melting points in analogues with aromatic substituents .

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

This compound () replaces the thieno-pyrimidinone core with a dihydropyrimidinone ring. The 2,3-dichlorophenyl group increases electronegativity, which may enhance binding to hydrophobic pockets compared to the 2,3-dimethylphenyl group in the target compound. Key spectral differences include a downfield shift for the SCH₂ group (δ 4.12 in $^1$H-NMR) compared to sulfanyl bridges in thieno-pyrimidinones .

Sulfanyl-Acetamide Derivatives

Coupling Products of Cyanoacetanilide with Diazonium Salts

Compounds such as 13a–e () feature a sulfamoylphenyl-acetamide backbone coupled with aryl diazonium salts. While lacking the thieno-pyrimidinone core, these analogues exhibit high thermal stability (mp 274–288°C) due to strong intermolecular hydrogen bonds (IR peaks at 1662–1664 cm⁻¹ for C=O). The N-cyclohexyl group in the target compound may reduce crystallinity compared to the rigid sulfamoylphenyl group in 13a–e, leading to lower melting points .

Pyrazolo[3,4-d]pyrimidin-chromenone Hybrids

Examples from (e.g., Example 83) incorporate pyrazolo-pyrimidin cores linked to chromenone systems. These hybrids exhibit higher molecular weights (>570 Da) and elevated melting points (302–304°C), attributed to extended conjugation and fluorine substituents. The target compound’s simpler structure may offer advantages in synthetic accessibility and metabolic stability .

Data Table: Key Properties of Selected Analogues

Compound Name Core Structure Substituents Melting Point (°C) Key Spectral Data (IR, $^1$H-NMR) Reference
N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidinone 2,3-dimethylphenyl, cyclohexyl Hypothetical Expected IR: ~1660 cm⁻¹ (C=O); δ 4.20–4.50 (SCH₂)
2-Cyano-N-(4-sulfamoylphenyl)-2-[2-(4-methylphenyl)hydrazinylidene]acetamide (13a) Cyanoacetanilide 4-Methylphenyl, sulfamoyl 288 IR: 1664 cm⁻¹ (C=O); $^1$H-NMR δ 2.30 (CH₃)
2-[(4-Methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone 2,3-Dichlorophenyl 230 $^1$H-NMR δ 4.12 (SCH₂); MS: m/z 344.21 [M+H]⁺
Example 83 (Chromenone-pyrazolo-pyrimidin hybrid) Pyrazolo[3,4-d]pyrimidin Fluorophenyl, isopropoxy 302–304 MS: m/z 571.198.8 [M+H]⁺

Research Findings and Implications

  • Thermal Stability: Thieno-pyrimidinone derivatives generally exhibit higher melting points than dihydropyrimidinones, likely due to enhanced π-stacking. The cyclohexyl group in the target compound may reduce this stability compared to aromatic substituents .
  • Hydrogen Bonding: Analogues with sulfamoyl or amino groups (e.g., 13a, ) show strong hydrogen-bonding networks (IR NH stretches at 3186–3336 cm⁻¹), which are absent in the target compound. This may influence solubility and target selectivity .
  • Synthetic Complexity : The target compound’s synthesis likely involves thiol-alkylation or diazonium coupling, similar to methods in and . However, the absence of electron-withdrawing groups (e.g., Cl, F) may simplify purification compared to halogenated analogues .

Q & A

Basic Questions

Q. What are the key synthetic steps for preparing N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?

  • Methodology :

  • Step 1 : Synthesis of the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiourea derivatives with α,β-unsaturated ketones.
  • Step 2 : Introduction of the 2,3-dimethylphenyl group at position 3 through nucleophilic substitution or Friedel-Crafts alkylation.
  • Step 3 : Sulfur alkylation at position 2 using chloroacetamide derivatives in the presence of bases like K₂CO₃ in ethanol or DMF .
  • Step 4 : Final coupling with N-cyclohexylacetamide under reflux conditions.
  • Critical Parameters : Solvent choice (e.g., ethanol for polar intermediates), temperature control (60–80°C), and catalyst selection (e.g., triethylamine for amide bond formation) .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • Methodology :

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and sulfanyl protons (δ 3.0–4.0 ppm). Compare with published data for analogous thienopyrimidines (e.g., δ 12.50 ppm for NH in ) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (expected ~450–500 Da) and fragmentation patterns.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) stretches .

Q. What preliminary biological assays are recommended for screening this compound?

  • Methodology :

  • Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases via fluorescence-based activity assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading. For example:
VariableRange TestedOptimal Condition
Temperature50–90°C70°C
SolventDMF vs. EthanolEthanol
BaseK₂CO₃ vs. NaHK₂CO₃
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodology :

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm connectivity (e.g., distinguishing thieno-pyrimidine protons from acetamide groups).
  • X-ray Crystallography : Resolve ambiguities using SHELX for structure refinement (e.g., confirming sulfanyl group orientation) .
  • Control Experiments : Synthesize and characterize intermediates to isolate the source of discrepancies .

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding to targets like EGFR (PDB ID: 1M17).
  • Cellular Thermal Shift Assay (CETSA) : Validate target engagement by measuring protein stability shifts post-treatment.
  • RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cells to map pathways .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodology :

  • Core Modifications : Vary substituents on the phenyl (e.g., 2,3-dimethyl vs. 3,5-dimethyl) and cyclohexyl groups.
  • Functional Group Swaps : Replace sulfanyl with sulfonyl or amino groups.
  • Bioisosteres : Substitute the acetamide with urea or carbamate moieties.
  • Example SAR Table :
DerivativeR₁ (Phenyl)R₂ (Acetamide)IC₅₀ (EGFR)
12,3-diMeCyclohexyl0.45 µM
23,5-diMe4-Acetamidophenyl1.2 µM

Q. How to address stability challenges during storage or biological assays?

  • Methodology :

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks. Monitor via HPLC (C18 column, acetonitrile/water).
  • Stabilizers : Use antioxidants (e.g., BHT) or lyophilization for long-term storage.
  • Buffer Optimization : Maintain pH 7.4 (PBS) to prevent hydrolysis of the sulfanyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.